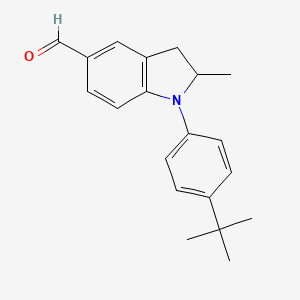
2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like glacial acetic acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the carbon-nitrogen double bond, converting it into a single bond.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced Schiff base with a single carbon-nitrogen bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an antimicrobial agent, particularly against resistant bacterial strains.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its interactions with various biological targets are being explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation, but its ability to disrupt bacterial cell processes is a key aspect of its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Hydroxy-3-methoxyphenyl)methylidene)amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 1-(2-Hydroxyphenyl)ethylideneamino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile stands out due to its unique benzothiophene core, which imparts distinct electronic properties and potential for diverse chemical modifications .
Propiedades
Fórmula molecular |
C16H13ClN2S |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C16H13ClN2S/c17-12-7-5-11(6-8-12)10-19-16-14(9-18)13-3-1-2-4-15(13)20-16/h5-8,10H,1-4H2 |
Clave InChI |
DQFRPCIKEBFXCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119226.png)
![2-[2-(2-Bromobenzoyl)-4-chlorophenoxy]acetic acid](/img/structure/B14119228.png)
![(2Z)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14119236.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one](/img/structure/B14119239.png)


![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate](/img/structure/B14119256.png)

![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119259.png)
![ethyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B14119261.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14119265.png)



